N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide is a synthetic small molecule characterized by a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core linked via a sulfonyl ethyl group to a 3-methylbutanamide moiety. The 6,7-dimethoxy substitution on the dihydroisoquinoline scaffold is a common pharmacophore in P-glycoprotein (P-gp) inhibitors, as seen in analogs like GF120918 and XR9576, which modulate multidrug resistance (MDR) in cancer therapy . The sulfonyl ethyl linker and branched aliphatic amide tail may influence solubility, membrane permeability, and target binding compared to related compounds.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-13(2)9-18(21)19-6-8-26(22,23)20-7-5-14-10-16(24-3)17(25-4)11-15(14)12-20/h10-11,13H,5-9,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMHCEFKDOBDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide typically involves multiple steps. One common approach starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline. This can be synthesized by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .
The next step involves the sulfonylation of the dihydroisoquinoline derivative. This is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the resulting sulfonylated intermediate is coupled with 3-methylbutanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the dihydroisoquinoline core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or amide groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation , reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The dihydroisoquinoline core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonyl and amide groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The target compound’s 6,7-dimethoxy groups on the dihydroisoquinoline core are critical for enhancing hydrophobic interactions with P-gp’s transmembrane domains, a feature shared with GF120918 and XR9576 .
- The sulfonyl ethyl linker in the target compound differs from the ethylphenyl linkers in clinical P-gp inhibitors. Sulfonyl groups can enhance metabolic stability but may alter binding kinetics compared to carboxamide-based linkers .
Cytotoxicity and Pharmacokinetic Profiles
- highlights a structurally related compound, N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, which exhibits cytotoxicity in HEK cells (35.5% viability at tested concentrations) . While the target compound lacks direct cytotoxicity data, its sulfonyl ethyl group and dihydroisoquinoline core suggest similar cellular permeability, necessitating experimental validation.
- Pharmacokinetic properties of dihydroisoquinoline derivatives, such as GF120918, demonstrate moderate oral bioavailability (~30–40%) due to efflux by P-gp itself . The target compound’s 3-methylbutanamide group, with its branched aliphatic chain, may improve passive diffusion across intestinal membranes compared to bulkier carboxamide tails .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
The compound features a 3,4-dihydroisoquinoline moiety with methoxy substitutions and a sulfonamide group. Its molecular formula is , indicating a complex structure that may contribute to its biological properties.
Research indicates that this compound acts as an orexin receptor antagonist , specifically targeting orexin 2 receptors. Orexin receptors play a critical role in regulating wakefulness, appetite, and energy homeostasis. By modulating these receptors, the compound may influence behaviors related to sleep disorders and metabolic diseases such as obesity and insomnia.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Orexin Receptor Antagonism : The compound selectively binds to orexin receptors, influencing downstream signaling pathways that affect physiological responses.
- Potential Therapeutic Applications : Given its mechanism of action, the compound may offer therapeutic avenues for conditions like insomnia and obesity.
In Vitro Studies
In vitro studies have demonstrated the ability of this compound to inhibit orexin receptor activity. Functional assays conducted in cell lines expressing orexin receptors showed significant modulation of receptor activity. These studies utilized techniques such as radiolabeled ligand binding assays to confirm the binding affinity and efficacy of the compound at orexin receptors.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes notable compounds with similar structural features and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiazol-2-ylmethylamino)butan-1-one | Thiazole substitution | Potential orexin receptor antagonist |
| (S)-1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3,3-dimethyl-2-(thiophen-3-ylmethylamino)butan-1-one | Thiophene substitution | Similar biological profile |
| 9-(4,6-Dimethylpyrimidin-2-yl)-2,9-dihydroxyisoquinoline | Isoquinoline derivative with different substitutions | Investigated for similar receptor interactions |
This comparative analysis highlights the diversity within the chemical class and underscores the unique characteristics of this compound that may confer distinct biological properties.
Case Studies
Several case studies have explored the effects of orexin receptor antagonists in clinical settings. For instance:
- Sleep Disorders : Clinical trials have indicated that orexin receptor antagonists can significantly improve sleep quality in patients suffering from insomnia. The specific role of this compound in these trials remains an area for further exploration.
- Metabolic Disorders : Studies have suggested that antagonizing orexin receptors may lead to reduced appetite and weight loss in obese patients. The potential application of this compound in managing obesity warrants additional research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
